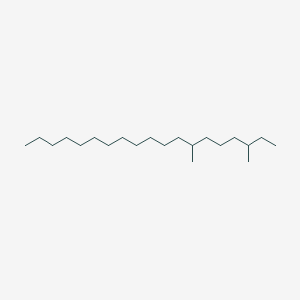
3,7-Dimethylnonadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dimethylnonadecane is a branched hydrocarbon with the molecular formula C21H44. It is a saturated aliphatic compound, meaning it contains only single bonds between carbon atoms. This compound is known for its role as a sex pheromone in certain insect species, particularly the alfalfa blotch leafminer (Agromyza frontella) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethylnonadecane can be achieved through stereoselective methods. One approach involves using ®-(+)-pulegone as a chiral starting material. This method allows for the preparation of chiral aliphatic isoprenoid compounds. The synthetic route places the stereogenic center of pulegone at either C.3 or C.7, enabling the comparison of optical properties of the products .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the stereoselective synthesis approach mentioned above could potentially be scaled up for industrial applications, provided that the starting materials and reaction conditions are optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dimethylnonadecane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can lead to the formation of alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions.
Reduction: Although alkanes are already in a reduced state, they can participate in hydrogenation reactions under specific conditions.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, are common for alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of ultraviolet light or heat.
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: No significant change as alkanes are already reduced.
Substitution: Haloalkanes (e.g., chlorinated or brominated derivatives).
Aplicaciones Científicas De Investigación
3,7-Dimethylnonadecane has several scientific research applications, including:
Chemistry: Used as a model compound for studying stereoselective synthesis and chiral hydrocarbons.
Biology: Acts as a sex pheromone in the alfalfa blotch leafminer, influencing mating behavior .
Industry: Could be used in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 3,7-Dimethylnonadecane as a sex pheromone involves its interaction with olfactory receptors in the male alfalfa blotch leafminer. The compound binds to specific receptors, triggering a series of molecular events that lead to mating behavior. The exact molecular targets and pathways involved in this process are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
3,7-Dimethyldecane: Another branched hydrocarbon with similar structural features but a shorter carbon chain.
3,7-Dimethylundecane: Similar structure with an additional carbon atom compared to 3,7-Dimethyldecane.
3,7-Dimethyldodecane: Similar structure with two additional carbon atoms compared to 3,7-Dimethyldecane.
Uniqueness
3,7-Dimethylnonadecane is unique due to its specific role as a sex pheromone in the alfalfa blotch leafminer. Its stereoselective synthesis and chiral properties also make it a valuable compound for research in organic chemistry and pheromone studies .
Propiedades
Número CAS |
113714-57-1 |
|---|---|
Fórmula molecular |
C21H44 |
Peso molecular |
296.6 g/mol |
Nombre IUPAC |
3,7-dimethylnonadecane |
InChI |
InChI=1S/C21H44/c1-5-7-8-9-10-11-12-13-14-15-17-21(4)19-16-18-20(3)6-2/h20-21H,5-19H2,1-4H3 |
Clave InChI |
ZRWWZZPRTCSWHU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(C)CCCC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


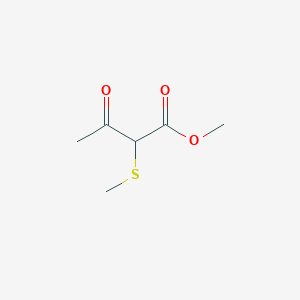
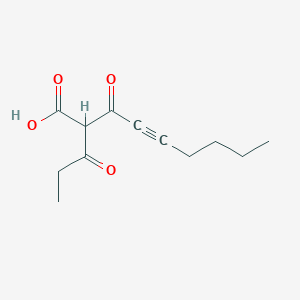

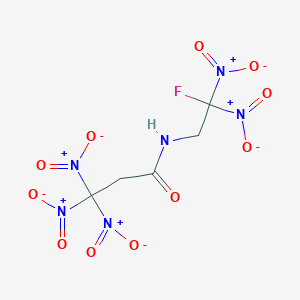
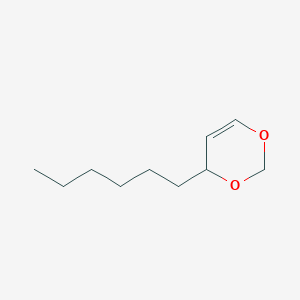
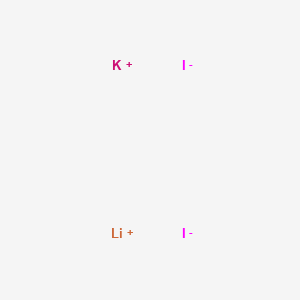
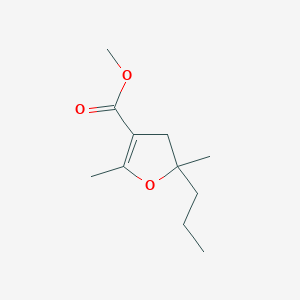
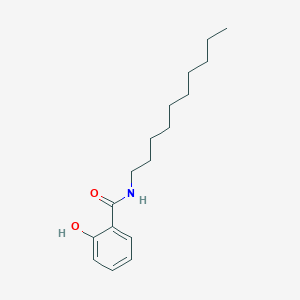
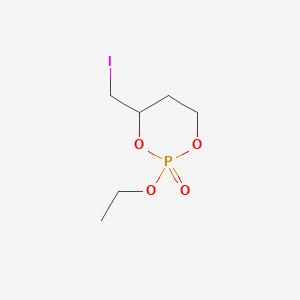
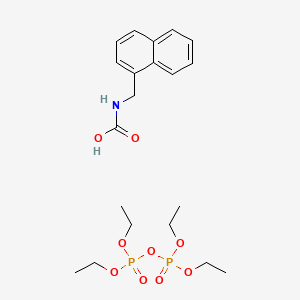
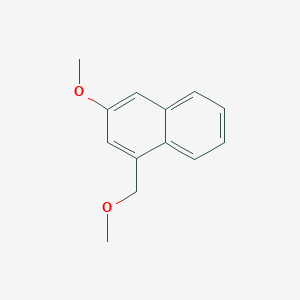
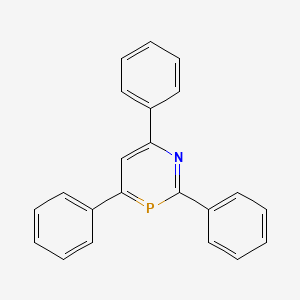
![3-[(Butan-2-yl)(ethyl)amino]phenol](/img/structure/B14304651.png)
![2-{(E)-[(Thiophen-2-yl)methylidene]amino}benzene-1-sulfonic acid](/img/structure/B14304663.png)
